molecular formula C11H18Cl2N2O B1418751 (4-Morpholinophenyl)methanamine dihydrochloride CAS No. 1185488-45-2

(4-Morpholinophenyl)methanamine dihydrochloride

Cat. No. B1418751
M. Wt: 265.18 g/mol
InChI Key: JCHCYQKVFFFBED-UHFFFAOYSA-N
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Description

“(4-Morpholinophenyl)methanamine dihydrochloride” is a synthetic compound with a wide range of potential applications. It is also known as MPMD. The molecular formula of this compound is C11H18Cl2N2O .


Molecular Structure Analysis

The molecular structure of “(4-Morpholinophenyl)methanamine dihydrochloride” is complex. The molecular weight of this compound is 265.18 g/mol. The monoisotopic mass is 264.079620 Da .


Physical And Chemical Properties Analysis

“(4-Morpholinophenyl)methanamine dihydrochloride” is a solid at room temperature .

Scientific Research Applications

Catalysis in Organic Synthesis

(4-Morpholinophenyl)methanamine dihydrochloride derivatives have been utilized in the field of organic synthesis. For instance, quinazoline-based ruthenium complexes, synthesized from related morpholine derivatives, have shown to be highly efficient catalysts in transfer hydrogenation reactions. These catalysts have exhibited remarkable conversion rates, with efficiencies reaching up to 99% and turnover frequency (TOF) values of up to 118,800 h−1 when using only 0.1 mol% of the catalyst (Karabuğa et al., 2015).

Biological Activities

In biological research, derivatives of (4-Morpholinophenyl)methanamine dihydrochloride have been synthesized and assessed for various biological activities. For example, a series of pyrimidine-linked morpholinophenyl derivatives exhibited significant larvicidal activities against certain larvae, surpassing even the standard drug Malathion in performance. This highlights the compound's potential in developing bioactive agents (Gorle et al., 2016).

Pharmaceutical Research

Morpholine derivatives, including those related to (4-Morpholinophenyl)methanamine dihydrochloride, have found applications in pharmaceutical research. They have been a part of the structural backbone in the synthesis of a variety of pharmacologically active compounds. The derivatives have been involved in synthesizing molecules that exhibited notable physiological activities such as anti-diabetic, antiemetic, and antidepressant effects, showcasing the compound's relevance in drug design and development (Thanusu et al., 2010).

Chemical Analysis and Sensing

The compound and its derivatives have also been utilized in chemical sensing. A specific derivative was successfully used to differentiate enantiomers on an amylose tris(3,5-dimethylphenyl)carbamate stationary phase, illustrating its potential use in analytical chemistry for enantioselective separations (Bereznitski et al., 2002).

Safety And Hazards

“(4-Morpholinophenyl)methanamine dihydrochloride” is classified as a hazardous substance. It has the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-morpholin-4-ylphenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13;;/h1-4H,5-9,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHCYQKVFFFBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Morpholinophenyl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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